Prenyl caffeate Prenyl caffeate Prenyl caffeate is a hydroxycinnamic acid.
Prenyl cis-caffeate, also known as 1, 1-dacae, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Prenyl cis-caffeate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, prenyl cis-caffeate is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 100884-13-7
VCID: VC20758957
InChI: InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+
SMILES: CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C
Molecular Formula: C14H16O4
Molecular Weight: 248.27 g/mol

Prenyl caffeate

CAS No.: 100884-13-7

Cat. No.: VC20758957

Molecular Formula: C14H16O4

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

Prenyl caffeate - 100884-13-7

Specification

Description Prenyl caffeate is a hydroxycinnamic acid.
Prenyl cis-caffeate, also known as 1, 1-dacae, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Prenyl cis-caffeate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, prenyl cis-caffeate is primarily located in the membrane (predicted from logP).
CAS No. 100884-13-7
Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
IUPAC Name 3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+
Standard InChI Key TTYOHMFLCXENHR-GQCTYLIASA-N
Isomeric SMILES CC(=CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O)C
SMILES CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C
Canonical SMILES CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator